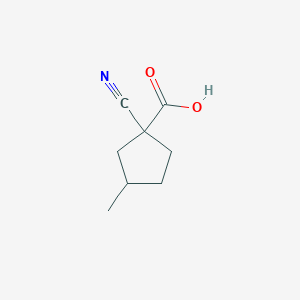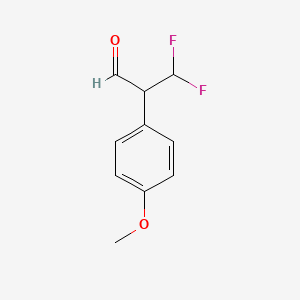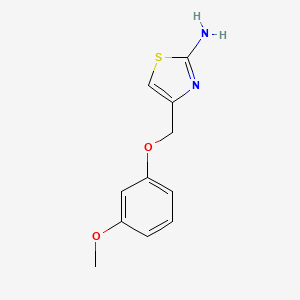![molecular formula C8H14FN B13069417 7-Fluoro-2-azaspiro[3.5]nonane](/img/structure/B13069417.png)
7-Fluoro-2-azaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-2-azaspiro[35]nonane is a spirocyclic compound with the molecular formula C8H14FN It is characterized by a unique spiro structure, where a fluorine atom is attached to the azaspiro nonane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-azaspiro[3.5]nonane typically involves the use of N-Boc-4-piperidone as a starting material. The synthetic route includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper with trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. The azaspiro ketone intermediate is then reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol. Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to obtain the target product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operations, and conditions that ensure high product purity, making it suitable for batch production .
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as Oxone® in formic acid.
Reduction: Sodium borohydride is commonly used for the reduction of azaspiro ketone intermediates.
Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Oxone® in formic acid is used for oxidative cyclizations.
Reducing Agents: Sodium borohydride is used for the reduction of azaspiro ketone intermediates.
Acids: Hydrochloric acid is used for deprotection reactions.
Major Products
The major products formed from these reactions include various spirocyclic intermediates and the final this compound compound .
Wissenschaftliche Forschungsanwendungen
7-Fluoro-2-azaspiro[3.5]nonane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Fluoro-2-azaspiro[3.5]nonane involves its interaction with molecular targets such as FAAH. The compound acts as an inhibitor of FAAH, which is an enzyme involved in the degradation of fatty acid amides. By inhibiting FAAH, this compound increases the levels of fatty acid amides, which can have analgesic and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Azaspiro[3.5]nonane: This compound shares the spirocyclic structure but lacks the fluorine atom, making it less potent as an FAAH inhibitor.
1-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with a different ring structure, also studied for its FAAH inhibitory activity.
2-Oxa-7-azaspiro[3.5]nonane: This compound has an oxygen atom in the ring, which alters its chemical properties and applications.
Uniqueness
7-Fluoro-2-azaspiro[3.5]nonane is unique due to the presence of the fluorine atom, which enhances its potency as an FAAH inhibitor and provides distinct chemical reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C8H14FN |
|---|---|
Molekulargewicht |
143.20 g/mol |
IUPAC-Name |
7-fluoro-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H14FN/c9-7-1-3-8(4-2-7)5-10-6-8/h7,10H,1-6H2 |
InChI-Schlüssel |
ZHDZGXJJGYTFHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1F)CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


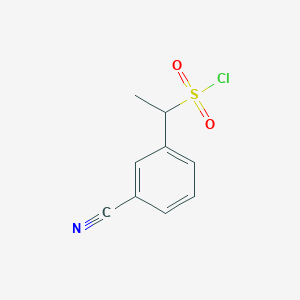
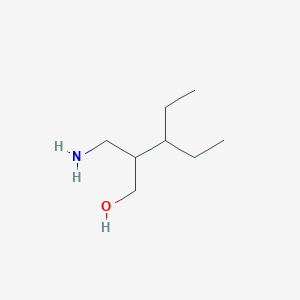
![Spiro[3.5]non-5-en-7-one](/img/structure/B13069343.png)

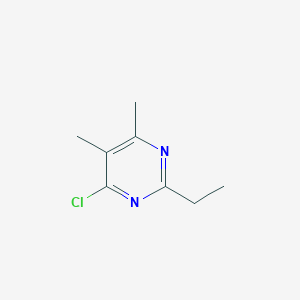
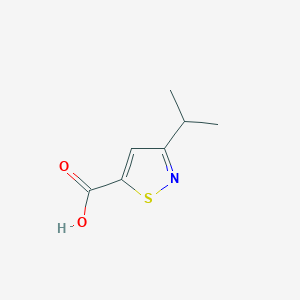

![1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13069371.png)
![1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13069377.png)
